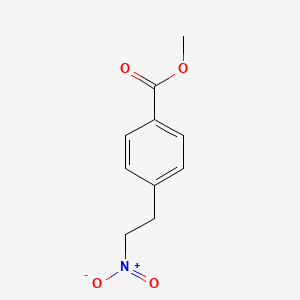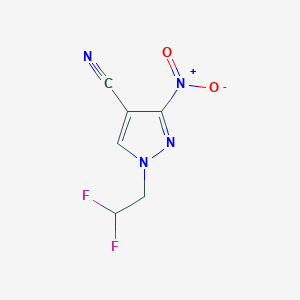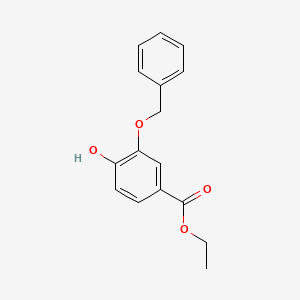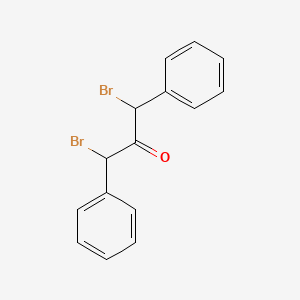![molecular formula C15H16N3O2+ B11715426 1-[2-(benzylamino)-2-oxoethyl]-4-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11715426.png)
1-[2-(benzylamino)-2-oxoethyl]-4-[(E)-(hydroxyimino)methyl]pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM is a complex organic compound with a pyridinium core This compound is notable for its unique structure, which includes a benzylcarbamoyl group and a hydroxyimino group attached to the pyridinium ring
Vorbereitungsmethoden
The synthesis of 1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM typically involves multiple steps. The synthetic route often starts with the preparation of the pyridinium core, followed by the introduction of the benzylcarbamoyl and hydroxyimino groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Substitution: The benzylcarbamoyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Wissenschaftliche Forschungsanwendungen
1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in certain reactions.
Medicine: It is being investigated for its antiviral properties and potential use in drug development.
Wirkmechanismus
The mechanism of action of 1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The molecular pathways involved may include signal transduction pathways and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM can be compared with other pyridinium compounds such as:
1-Benzyl-3-MethylImidazolium: Similar in structure but with an imidazolium core.
4-Benzylcarbamoyl-1-methylpyridin-1-ium iodide: Shares the benzylcarbamoyl group but differs in other substituents.
Obidoxime: A pyridinium compound with different functional groups and applications. The uniqueness of 1-[(BENZYLCARBAMOYL)METHYL]-4-[(E)-(HYDROXYIMINO)METHYL]PYRIDIN-1-IUM lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C15H16N3O2+ |
|---|---|
Molekulargewicht |
270.31 g/mol |
IUPAC-Name |
N-benzyl-2-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]acetamide |
InChI |
InChI=1S/C15H15N3O2/c19-15(16-10-13-4-2-1-3-5-13)12-18-8-6-14(7-9-18)11-17-20/h1-9,11H,10,12H2,(H,16,19)/p+1 |
InChI-Schlüssel |
RGHUBLRXRSRTHN-UHFFFAOYSA-O |
Isomerische SMILES |
C1=CC=C(C=C1)CNC(=O)C[N+]2=CC=C(C=C2)/C=N/O |
Kanonische SMILES |
C1=CC=C(C=C1)CNC(=O)C[N+]2=CC=C(C=C2)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-N'-[1-(6-chloropyridazin-3-yl)-4-cyano-1H-pyrazol-5-yl]-N,N-dimethylmethanimidamide](/img/structure/B11715345.png)

![1-[3-Chloro-5-(trifluoromethyl)phenyl]cyclopentanecarbonitrile](/img/structure/B11715371.png)
![N-(adamantan-1-yl)-2-[(2-methoxyethyl)amino]acetamide](/img/structure/B11715377.png)

![2-Fluoro-N-(4-{3-[4-(2-fluorobenzamido)phenoxy]phenoxy}phenyl)benzamide](/img/structure/B11715385.png)

![(3aS,4S,6R,6aR)-2,2,4-trimethyl-4-vinyl-3a,5,6,6a-tetrahydrocyclopenta[d][1,3]dioxol-6-ol](/img/structure/B11715394.png)




![benzyl N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]carbamate](/img/structure/B11715421.png)

